molecular formula C12H15NO3S B1303299 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-46-8

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No. B1303299
CAS RN: 338421-46-8
M. Wt: 253.32 g/mol
InChI Key: LBYCEDORBHAITF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid has been explored in the literature. One such example is the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which were synthesized with up to 77% yield through a one-pot reaction. This process involved the reaction of lithiated propargylamines with isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. The synthesis proceeded via the initial formation of a thiophene core, which then underwent recyclization into a pyrrole nucleus at elevated temperatures between 45–60 °C .

Molecular Structure Analysis

Although the specific molecular structure analysis of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid is not detailed in the provided papers, the synthesis of structurally related compounds suggests that the molecule would likely contain a core structure stabilized by the presence of aromatic rings, such as the methylbenzyl group, and a sulfanyl linkage to the acetic acid moiety. The presence of an amino group and the oxoethyl component would contribute to the molecule's reactivity and potential for further transformation .

Chemical Reactions Analysis

The chemical reactivity of the 4-sulfobenzyl ester group, which is structurally related to the 4-methylbenzyl moiety in the compound of interest, has been studied. The 4-sulfobenzyl esters of amino acid derivatives were prepared and shown to be stable under various conditions, including exposure to 2 M hydrogen bromide in acetic acid and a 10-fold excess of trifluoromethane sulfonic acid in trifluoroacetic acid. These esters could be converted to amides and hydrazides and were removable by catalytic hydrogenation and saponification . This suggests that the 4-methylbenzyl group in the compound of interest may confer similar stability and reactivity properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid are not directly reported in the provided papers. However, based on the synthesis and reactivity of related compounds, it can be inferred that the compound would exhibit properties consistent with sulfanyl acetic acid esters. These properties might include moderate solubility in polar organic solvents, potential zwitterionic character depending on the pH, and stability under acidic and basic conditions. The presence of the 4-methylbenzyl group could influence the compound's hydrophobicity and its overall stability .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

A study by Rahman et al. (2005) described the synthesis of novel compounds with sulfanyl-acetic acid derivatives, focusing on their stereochemistry and biological activity. These compounds were synthesized from 10-undecenoic acid hydrazide, demonstrating the versatility of sulfanyl-acetic acid derivatives in creating biologically active molecules (Rahman et al., 2005).

Watanabe et al. (2010) explored the chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, highlighting their potential use in analytical chemistry for detecting chemical reactions that emit light (Watanabe et al., 2010).

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYCEDORBHAITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377194
Record name 2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

CAS RN

338421-46-8
Record name 2-[[2-[[(4-Methylphenyl)methyl]amino]-2-oxoethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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